Mastoparan B -

Mastoparan B

Catalog Number: EVT-8604568
CAS Number:
Molecular Formula: C78H138N20O16
Molecular Weight: 1612.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mastoparan-B is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising leucyl, lysyl, leucyl, lysyl, seryl, isoleucyl, valyl, seryl, tryptophyl, alanyl, lysyl, lysyl, valyl, and leucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa basalis and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Overview

Mastoparan B is a bioactive peptide derived from the venom of the hornet species Vespa basalis. It belongs to the mastoparan family of peptides, which are known for their ability to induce mast cell degranulation and exhibit antimicrobial properties. Mastoparan B is characterized by a specific amino acid sequence that contributes to its biological activities, making it a subject of interest in biochemical and pharmacological research.

Source and Classification

Mastoparan B is primarily sourced from the venom of hornets, particularly Vespa basalis. This peptide is classified as a cationic amphipathic peptide, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. Such properties enable it to interact with various biological membranes, influencing cellular processes such as membrane permeability and signaling pathways.

Synthesis Analysis

Methods

Mastoparan B can be synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the protection and deprotection of amino acids during the assembly process.

Technical Details

  1. Cleavage and Deprotection: The synthesized peptides are cleaved from the resin using a mixture of trifluoroacetic acid, ethanedithiol, triisopropylsilane, and water. This step is critical for obtaining the free peptide.
  2. Purification: Following synthesis, Mastoparan B is purified using reverse-phase high-performance liquid chromatography (HPLC), which separates peptides based on their hydrophobicity.
  3. Characterization: The purity and identity of the synthesized peptide can be confirmed through mass spectrometry and analytical HPLC .
Molecular Structure Analysis

Structure

Mastoparan B has a well-defined molecular structure characterized by its sequence of amino acids. The typical sequence includes several hydrophobic residues that contribute to its membrane-disrupting capabilities.

Data

The molecular formula of Mastoparan B is C₁₄H₁₈N₄O₃S, with a molecular weight of approximately 318.38 g/mol. The peptide exhibits a helical conformation in solution, as determined by circular dichroism spectroscopy, which is indicative of its functional properties .

Chemical Reactions Analysis

Mastoparan B participates in various biochemical reactions, particularly those involving membrane interactions. It can activate phospholipase D, leading to the hydrolysis of phospholipids in cell membranes. This reaction is crucial for understanding how Mastoparan B exerts its biological effects, including mast cell degranulation and antimicrobial activity .

Technical Details

  1. Activation Mechanism: Mastoparan B binds to G-proteins in cell membranes, triggering downstream signaling pathways that result in cellular responses such as degranulation.
  2. Biological Impact: The peptide's ability to disrupt membrane integrity contributes to its antimicrobial effects against various pathogens .
Mechanism of Action

Mastoparan B functions primarily by interacting with cell membranes, where it disrupts lipid bilayers due to its amphipathic nature. Upon binding to G-proteins, it activates signaling cascades that lead to mast cell degranulation.

Process

  1. Binding: Mastoparan B binds to G-protein coupled receptors on mast cells.
  2. Signal Transduction: This interaction activates intracellular signaling pathways that promote the release of histamine and other mediators from mast cells.
  3. Outcome: The resultant degranulation plays a role in allergic responses and inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mastoparan B is typically presented as a white powder.
  • Solubility: It is soluble in water and various organic solvents, reflecting its amphipathic nature.

Chemical Properties

  • Stability: Mastoparan B is stable under acidic conditions but may degrade under extreme pH levels or high temperatures.
  • Reactivity: It can interact with various lipid components of cell membranes, influencing their permeability and integrity.

Relevant Data or Analyses

The peptide's stability and reactivity have been studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structural integrity under physiological conditions .

Applications

Mastoparan B has several scientific applications due to its unique properties:

  • Antimicrobial Agent: Its ability to disrupt bacterial membranes makes it a candidate for developing new antimicrobial therapies.
  • Research Tool: Used in studies investigating mast cell function and signaling pathways related to allergic responses.
  • Pharmaceutical Development: Potentially useful in designing drugs targeting G-protein signaling pathways or modulating immune responses .
Biological Origins and Evolutionary Context of Mastoparan B

Phylogenetic Distribution in Vespidae Venoms

Mastoparan B (MP-B; amino acid sequence LKLKSIVSWAKKVL) is a tetradecapeptide primarily isolated from the venom of the black-bellied hornet (Vespa basalis) [3] [10]. It belongs to the mastoparan family, characterized by cationic, amphipathic α-helical structures that permeabilize biological membranes. Within Vespidae, mastoparans exhibit significant interspecies variability, reflecting adaptations to ecological niches and defensive needs. Social wasps of the genera Vespa (hornets), Vespula (yellowjackets), and Polistes (paper wasps) produce mastoparan-like peptides, but with distinct sequence variations. For example:

  • Vespa tropica yields MpVT (INLKAIAAFAKKLL)
  • Vespula vulgaris produces MP-V1 (INWKKIKSIIKAAMN)
  • Polistes rothneyi expresses three variants (R1-R3) [3] [4] [6]

Table 1: Mastoparan Variants in Vespidae

SpeciesPeptide NameAmino Acid SequenceNet Charge
Vespa basalisMastoparan BLKLKSIVSWAKKVL+4
Vespa tropicaMpVTINLKAIAAFAKKLL+3
Vespula vulgarisMP-V1INWKKIKSIIKAAMN+4
Polistes rothneyiMastoparan R1INWLKLGKKILGAI+3

Transcriptomic analyses reveal that mastoparan genes are among the most highly expressed venom components in social Vespidae. For instance, in Vespa analis and Vespa crabro, mastoparan transcripts dominate venom gland expression profiles, constituting up to 30% of total venom peptides [2]. Solitary wasps (e.g., Eumenes fraterculus), however, express structurally divergent mastoparan-like peptides (e.g., FDVMGIIKKIAGAL) with lower abundance, emphasizing the defensive specialization of social wasps [3] [10].

Biosynthetic Pathways and Precursor Processing Mechanisms

Mastoparan B is ribosomally synthesized as a prepropeptide, undergoing precise post-translational maturation. The biosynthetic pathway involves:

  • Gene Encoding: The mastoparan precursor gene includes an N-terminal signal peptide, a pro-region, and the mature peptide sequence. In Vespa magnifica, mastoparan-like peptide genes encode precursors with 18–22 amino acid anionic pro-sequences that inhibit premature membrane interaction [5] [9].
  • Proteolytic Cleavage: Signal peptidases remove the signal peptide in the endoplasmic reticulum. Proprotein convertases (e.g., furin) then excise the pro-region during vesicular transport to venom glands [5] [10].
  • C-Terminal Amidation: Glycine residues at the C-terminus serve as substrates for peptidylglycine α-amidating monooxygenase (PAM), generating the terminal amide group (–CONH₂) critical for Mastoparan B’s helix stability and bioactivity [5] [9].

Table 2: Mastoparan Precursor Features

Processing StepStructural Motif/EnzymeFunctional Role
Signal PeptideN-terminal hydrophobic residuesTargets precursor to secretory pathway
Pro-RegionAnionic peptides (e.g., Glu/Asp)Neutralizes cationic core pre-maturation
Mature PeptideMastoparan B core (14 aa)Membrane-active domain
C-Terminal ModificationGlycine + PAM enzymeGenerates –Leucinamide terminus

Unlike non-ribosomal peptides (e.g., some bacteriocins), mastoparan biosynthesis relies entirely on transcriptional regulation and enzymatic processing. Venom gland transcriptomes of Vespa basalis confirm high expression levels of genes encoding convertases and PAM, underscoring co-evolution with toxin production [5] [10].

Evolutionary Conservation of Mastoparan-like Peptides in Social vs. Solitary Wasps

Mastoparan-like peptides demonstrate divergent evolutionary trajectories aligned with wasp sociality:

  • Social Wasps (Vespidae): Mastoparan B and homologs are optimized for defense. High sequence conservation (e.g., Lys/Leu-rich cores) maintains α-helical amphipathicity to disrupt microbial and eukaryotic membranes. Transcriptomic studies show mastoparans are among the most abundant venom components in Vespula, Vespa, and Polistes species (>20% of venom peptides) [2] [10]. This reflects selective pressure for colony protection against vertebrates and pathogens.
  • Solitary Wasps (Eumeninae, Sphecidae): Peptides like eumenine mastoparan (FDVMGIIKKIAGAL from Eumenes fraterculus) exhibit lower sequence homology. They function primarily in predation, paralyzing arthropod prey via neurotoxicity rather than membrane lysis [3] [10]. Their venoms show reduced mastoparan expression (<5% of transcripts) and increased neurotoxins (e.g., pompilidotoxins) [2].

Phylogenetic analysis reveals:

  • Mastoparan B shares 50–70% sequence identity with social wasp variants (e.g., mastoparan C from Vespa crabro: LNLKALLAVAKKIL) but only 20–30% with solitary wasp peptides [3].
  • Key residues (positions 5–9: SIVSW in MP-B) form a hydrophobic face stabilized by cationic lysines. This motif is conserved in Vespidae but replaced by polar/neutral residues in solitary lineages [6] [9].
  • Gene duplication events in social Vespidae ancestors enabled mastoparan diversification, while solitary wasps lost these genes or repurposed them for neurotoxins [10].

Thus, Mastoparan B epitomizes evolutionary adaptation in social wasps, where potent, broad-spectrum membrane disruption enhances colony defense—a trait dispensable in solitary predation strategies.

Properties

Product Name

Mastoparan B

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C78H138N20O16

Molecular Weight

1612.1 g/mol

InChI

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

NSFBOCKFBVQQKB-CQWNSWRRSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N

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